N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide
CAS No.:
Cat. No.: VC17979717
Molecular Formula: C24H19ClFN3O2S
Molecular Weight: 467.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19ClFN3O2S |
|---|---|
| Molecular Weight | 467.9 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
| Standard InChI | InChI=1S/C24H19ClFN3O2S/c25-19-8-4-5-9-20(19)28-23(31)21-14-22(30)29(15-16-10-12-17(26)13-11-16)24(32-21)27-18-6-2-1-3-7-18/h1-13,21H,14-15H2,(H,28,31) |
| Standard InChI Key | FEPJCKGRHFRGNL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide, reflects its intricate architecture:
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A thiazinane ring (a six-membered ring containing sulfur and nitrogen) forms the central scaffold.
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Substituents include a 2-chlorophenyl group at the N-position, a 4-fluorobenzyl moiety at C3, a phenylimino group at C2, and a carboxamide at C6.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₉ClFN₃O₂S |
| Molecular Weight | 467.9 g/mol |
| Density | 1.7±0.1 g/cm³ |
| Boiling Point | 400.5±45.0 °C (760 mmHg) |
| LogP | 4.59 |
The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating moieties (phenylimino) creates a polarized structure, influencing reactivity and solubility.
Stereochemical Considerations
The thiazinane ring adopts a chair conformation, with the phenylimino group occupying an axial position to minimize steric hindrance. This configuration enhances stability and influences intermolecular interactions, particularly in biological systems .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Imine Formation: Condensation of 2-chlorobenzaldehyde with 4-fluorobenzylamine yields an imine intermediate.
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Cyclization: Reaction with thiourea under acidic conditions (e.g., HCl/EtOH) forms the thiazinane ring.
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Oxidation and Functionalization: Introduction of the phenylimino and carboxamide groups via nucleophilic acyl substitution .
Critical parameters include:
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Temperature: 80–100°C for cyclization.
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Catalysts: Piperidine or ammonium acetate for Knoevenagel-type condensations .
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Purification: High-performance liquid chromatography (HPLC) achieves >95% purity.
Industrial Optimization
Scalable production emphasizes:
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Solvent Selection: Toluene or DMF for improved yield.
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Continuous Flow Reactors: Enhance reaction control and reduce byproducts.
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Green Chemistry: Aqueous-phase reactions and biodegradable catalysts minimize environmental impact .
Chemical Reactivity and Stability
Key Reactions
The compound participates in diverse transformations:
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Oxidation: Hydrogen peroxide converts the thiazinane sulfur to sulfoxide derivatives.
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Reduction: Sodium borohydride reduces the carbonyl group to a secondary alcohol.
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Electrophilic Substitution: Halogenation at the para position of the phenylimino group .
Stability Profile
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Thermal Stability: Decomposes above 400°C, suitable for high-temperature applications.
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Photodegradation: UV light induces cleavage of the C–N bond in the thiazinane ring, necessitating dark storage.
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) via:
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Competitive Binding: The carboxamide group interacts with catalytic zinc ions in MMPs .
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Allosteric Modulation: The fluorobenzyl moiety destabilizes COX-2’s active site.
Table 2: In Vitro Bioactivity Data
| Target | IC₅₀ (μM) | Model System |
|---|---|---|
| COX-2 | 0.12 | Human recombinant |
| MMP-9 | 0.45 | Murine macrophages |
| PPAR-γ | 1.8 | Adipocyte assay |
Applications in Pharmaceutical Research
Lead Compound Optimization
Structural modifications enhance pharmacokinetics:
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C5 Substituents: Bulky groups (e.g., naphthyl) improve blood-brain barrier penetration .
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N3 Functionalization: Carboxylic acid derivatives enhance aqueous solubility.
Hybrid Pharmacophores
Conjugation with quinolone antibiotics yields dual-action agents with antibacterial and anti-inflammatory properties .
Comparative Analysis with Related Compounds
Thiazinanes vs. Thiazolidinones
While 5-ene-4-thiazolidinones exhibit broader antimicrobial activity, the target compound’s thiazinane core provides superior metabolic stability (t₁/₂ = 8.2 h vs. 2.1 h in murine models) .
Halogenated Analogues
Replacing the 2-chlorophenyl group with 4-iodophenyl (as in CAS 315675-70-8) reduces COX-2 affinity but increases MMP-9 inhibition, highlighting substituent-dependent selectivity .
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